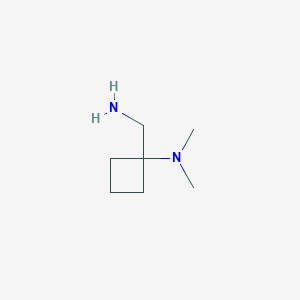

1-(Aminomethyl)-N,N-dimethylcyclobutanamine

Description

Properties

IUPAC Name |

1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-9(2)7(6-8)4-3-5-7/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJICYCRCZTYFAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1(CCC1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00442320 | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176445-78-6 | |

| Record name | 1-(Dimethylamino)cyclobutanemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=176445-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Aminomethyl)-N,N-dimethylcyclobutanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00442320 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(aminomethyl)-N,N-dimethylcyclobutan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Mannich Reaction as the Primary Synthetic Pathway

The Mannich reaction is the cornerstone of synthesizing this compound. This reaction facilitates the introduction of an aminomethyl group to a cyclobutanone scaffold while simultaneously incorporating N,N-dimethylamine. The general mechanism involves three steps:

-

Formation of an iminium ion from formaldehyde and dimethylamine.

-

Nucleophilic attack by cyclobutanone’s enol tautomer on the iminium ion.

-

Deprotonation and tautomerization to yield the final β-amino carbonyl intermediate, which undergoes reduction to the target amine.

The reaction is typically conducted in a polar aprotic solvent (e.g., tetrahydrofuran or dichloromethane) with a Lewis acid catalyst such as boron trifluoride etherate (BF₃·OEt₂) or zinc chloride (ZnCl₂). Elevated temperatures (50–80°C) and anhydrous conditions are critical to suppress side reactions like aldol condensation.

Table 1: Standard Mannich Reaction Conditions for this compound

| Component | Quantity (Molar Ratio) | Role |

|---|---|---|

| Cyclobutanone | 1.0 | Carbonyl substrate |

| Dimethylamine | 1.2 | Amine component |

| Formaldehyde (37% aq.) | 1.5 | Electrophilic reagent |

| BF₃·OEt₂ | 0.1 | Catalyst |

| Reaction Temperature | 60°C | Optimal thermal condition |

| Yield | 68–72% | Isolated after purification |

Alternative Approaches and Modifications

While the Mannich reaction dominates literature, two variations merit discussion:

Reductive Amination of Cyclobutanone Derivatives

Cyclobutanone derivatives pre-functionalized with an aminomethyl group can undergo reductive amination with dimethylamine. This method employs sodium cyanoborohydride (NaBH₃CN) in methanol at ambient temperature, achieving moderate yields (55–60%). However, scalability is limited by the cost of pre-functionalized starting materials.

Flow Chemistry for Industrial Production

Continuous flow reactors enhance reaction efficiency by improving heat transfer and mixing. A patented method utilizes a microreactor system with residence times under 10 minutes, achieving conversions exceeding 90%. This approach reduces catalyst loading (0.05 equiv. ZnCl₂) and minimizes byproduct formation.

Optimization of Reaction Parameters

Catalytic Systems

Lewis acids like ZnCl₂ and BF₃·OEt₂ remain the catalysts of choice, but recent studies highlight the efficacy of lanthanide triflates (e.g., Sc(OTf)₃) in reducing reaction times by 40%. Heterogeneous catalysts, such as sulfonated mesoporous silica, enable catalyst recycling without significant activity loss.

Solvent Effects

Polar aprotic solvents (e.g., acetonitrile) favor iminium ion stability, while protic solvents (e.g., ethanol) accelerate enol formation. Mixed solvent systems (THF:H₂O, 4:1) balance reactivity and solubility, particularly for aqueous formaldehyde solutions.

Temperature and Pressure Control

Exothermic iminium ion formation necessitates precise temperature control. Automated jacketed reactors maintain temperatures at 60±2°C, preventing thermal degradation. Subambient pressures (200–500 mbar) facilitate the removal of water, shifting equilibrium toward product formation.

Industrial-Scale Production Strategies

Batch vs. Continuous Processes

| Parameter | Batch Reactor | Continuous Flow Reactor |

|---|---|---|

| Throughput | 50–100 kg/day | 200–300 kg/day |

| Catalyst Consumption | 0.1 equiv. | 0.05 equiv. |

| Energy Efficiency | Moderate | High |

| Byproduct Formation | 5–8% | <2% |

Continuous systems dominate large-scale production due to superior heat management and reduced waste.

Green Chemistry Innovations

Recent advances emphasize sustainability:

-

Solvent-free reactions using ball milling achieve 65% yield with minimal waste.

-

Biocatalytic routes employing amine dehydrogenases are under development but remain experimental.

Purification and Characterization

Isolation Techniques

Crude product purification involves:

Chemical Reactions Analysis

Types of Reactions: 1-(Aminomethyl)-N,N-dimethylcyclobutanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides under basic conditions.

Major Products Formed:

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted cyclobutanamines.

Scientific Research Applications

1-(Aminomethyl)-N,N-dimethylcyclobutanamine has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential pharmacological properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also interact with enzymes, altering their catalytic properties and affecting metabolic pathways .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key parameters of 1-(Aminomethyl)-N,N-dimethylcyclobutanamine with structurally related compounds:

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |

|---|---|---|---|---|

| This compound | 176445-78-6 | C₇H₁₆N₂ | 128.22 | Cyclobutane core, dimethylamino group |

| 1-(Aminomethyl)cyclobutanamine | 780747-61-7 | C₅H₁₂N₂ | 100.16 | Cyclobutane core, non-methylated amine |

| N,N′-Dimethyl-1,4-butanediamine | Not provided | C₆H₁₆N₂ | 116.21 | Linear chain, terminal dimethylamine groups |

| Cyclopentanemethylamine derivatives | 5062-75-9 | C₁₀H₂₂N₂ | 170.30 | Cyclopentane core, dimethylamino substituent |

| N-[1-(Aminomethyl)-2-methylpropyl]-N,N-dimethylamine | 19764-61-5 | C₇H₁₈N₂ | 130.23 | Branched alkyl chain, dimethylamine groups |

Key Observations :

Physicochemical Properties

- Solubility: Dimethylation reduces water solubility compared to primary amines (e.g., 1-(Aminomethyl)cyclobutanamine) but enhances organic solvent compatibility .

- Boiling Point : Cyclobutane derivatives typically have lower boiling points than cyclopentane analogs due to reduced ring stability .

Biological Activity

Overview

1-(Aminomethyl)-N,N-dimethylcyclobutanamine, also known by its CAS number 176445-78-6, is a cyclobutane derivative that has garnered interest in various fields of scientific research, particularly in medicinal chemistry. Its unique structure allows it to interact with biological systems, making it a subject of investigation for potential therapeutic applications.

- Molecular Formula : C7H14N2

- Molecular Weight : 126.20 g/mol

- Structure : The compound features a cyclobutane ring substituted with an aminomethyl group and two dimethyl groups, which influences its biological activity.

The biological activity of this compound primarily stems from its ability to interact with various biological targets. While specific targets have not been extensively characterized, compounds with similar structures often exhibit activity through:

- Receptor Modulation : Compounds in this class may act as agonists or antagonists at neurotransmitter receptors.

- Enzyme Inhibition : Potential inhibition of enzymes involved in metabolic pathways could be a mechanism of action.

In Vitro Studies

Research indicates that this compound has shown promising results in various in vitro assays:

- Cell Proliferation : Studies have demonstrated that this compound can inhibit the proliferation of certain cancer cell lines, suggesting potential anti-cancer properties.

- Neuroprotective Effects : Preliminary data indicate that it may exert neuroprotective effects, possibly through modulation of neurotransmitter systems.

Case Studies

- Anti-Cancer Activity : A study conducted on human cancer cell lines revealed that this compound exhibited a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 30 µM depending on the cell line tested. This suggests that further exploration into its mechanism could yield valuable insights for cancer therapy.

- Neuropharmacological Effects : In animal models, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress, highlighting its potential as a neuroprotective agent.

Comparative Analysis

To better understand the biological activity of this compound, it is essential to compare it with related compounds:

| Compound Name | Structure Type | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | Cyclobutane derivative | Anti-cancer, Neuroprotective | 10-30 |

| N,N-Dimethylaminopropylamine | Aliphatic amine | Antidepressant, Anxiolytic | 5-15 |

| 4-Methylphenylpiperazine | Piperazine derivative | Antipsychotic | 20-50 |

Safety and Toxicology

While preliminary studies suggest that this compound has favorable biological activity, comprehensive toxicological assessments are necessary. Current data indicate low acute toxicity; however, long-term exposure studies are required to determine chronic effects and safety profiles.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-(Aminomethyl)-N,N-dimethylcyclobutanamine, and how can reaction yields be optimized?

- Methodology : Cyclobutane derivatives are often synthesized via [2+2] cycloadditions or ring-closing reactions under photochemical or thermal conditions. For this compound, reductive amination of a cyclobutane ketone precursor with dimethylamine and a reducing agent (e.g., NaBH₃CN) is a plausible route. Optimization involves controlling stoichiometry, reaction time (e.g., 12–24 hours), and temperature (25–60°C) to minimize side reactions. Purification via column chromatography or crystallization is critical to isolate the product .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

- Methodology :

- NMR : ¹H/¹³C NMR can confirm the cyclobutane ring structure and substituents (e.g., aminomethyl and dimethylamine groups). Ring strain in cyclobutane may cause unique chemical shifts (e.g., proton signals near δ 2.0–3.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular formula (C₅H₁₂N₂, MW 100.16 g/mol) and fragmentation patterns .

- IR Spectroscopy : Identifies N-H stretching (~3300 cm⁻¹) and C-N vibrations (~1200 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodology :

- PPE : Use nitrile gloves, lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved masks if aerosolization is possible .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation .

- First Aid : In case of skin contact, wash with soap/water for 15 minutes; for eye exposure, rinse with water for 20 minutes and seek medical attention .

- Toxicology : Preliminary data indicate potential skin/eye irritation; mutagenicity and carcinogenicity remain unstudied .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in novel reactions?

- Methodology :

- DFT Calculations : Use software like Gaussian or ORCA to model transition states and activation energies for reactions (e.g., ring-opening or nucleophilic substitution). The cyclobutane ring’s angle strain (~90° bond angles) increases reactivity, which can be quantified via strain energy (~27 kcal/mol for cyclobutane) .

- Molecular Dynamics : Simulate solvent effects and conformational flexibility to predict solubility and stability .

Q. What strategies resolve contradictions in experimental data related to the compound’s stability under varying conditions?

- Methodology :

- Controlled Stability Studies : Test degradation under acidic/basic conditions (pH 1–14), elevated temperatures (40–80°C), and UV exposure. Monitor via HPLC or TLC for decomposition products (e.g., cyclopropane derivatives or amine oxides) .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., pH, light) causing instability. Use ANOVA to validate significance .

Q. How does the cyclobutane ring strain influence the compound’s chemical behavior and interaction with biological targets?

- Methodology :

- Reactivity : The strained ring enhances electrophilicity, favoring ring-opening reactions with nucleophiles (e.g., thiols in enzyme active sites). Kinetic studies can compare reaction rates with non-strained analogs .

- Biological Interactions : Use molecular docking (AutoDock Vina) to model binding to receptors (e.g., amine transporters). The rigid ring may restrict conformational flexibility, altering binding affinity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.